Cas no 2172005-78-4 (2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-3-yl}acetic acid)

2-{4-[1-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido]oxan-3-yl}acetic acid is a specialized fluorophore-protected amino acid derivative designed for peptide synthesis and bioconjugation applications. Its key structural features include a cyclobutane ring and a tetrahydropyran moiety, enhancing conformational rigidity and stability. The 9-fluorenylmethoxycarbonyl (Fmoc) group provides orthogonal protection for amine functionalities, enabling selective deprotection under mild basic conditions. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where its sterically defined backbone promotes controlled coupling efficiency and minimizes side reactions. The carboxylic acid terminus allows further functionalization, making it a versatile intermediate for constructing complex peptidomimetics or modified biomolecules. Its synthetic utility is further underscored by compatibility with standard peptide coupling reagents and solvents.
2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-3-yl}acetic acid structure
2172005-78-4 structure
商品名:2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-3-yl}acetic acid
CAS番号:2172005-78-4
MF:C27H30N2O6
メガワット:478.536907672882
CID:5949394
PubChem ID:165559521

2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-3-yl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-3-yl}acetic acid
    • 2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-3-yl}acetic acid
    • 2172005-78-4
    • EN300-1580752
    • インチ: 1S/C27H30N2O6/c30-24(31)14-17-15-34-13-10-23(17)28-25(32)27(11-5-12-27)29-26(33)35-16-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-4,6-9,17,22-23H,5,10-16H2,(H,28,32)(H,29,33)(H,30,31)
    • InChIKey: OWAARQPMJXCTRI-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(C(CC(=O)O)C1)NC(C1(CCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • せいみつぶんしりょう: 478.21038668g/mol
  • どういたいしつりょう: 478.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 8
  • 複雑さ: 777
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 114Ų

2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-3-yl}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1580752-1000mg
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-3-yl}acetic acid
2172005-78-4
1000mg
$3368.0 2023-09-24
Enamine
EN300-1580752-0.05g
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-3-yl}acetic acid
2172005-78-4
0.05g
$2829.0 2023-06-04
Enamine
EN300-1580752-0.5g
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-3-yl}acetic acid
2172005-78-4
0.5g
$3233.0 2023-06-04
Enamine
EN300-1580752-0.1g
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-3-yl}acetic acid
2172005-78-4
0.1g
$2963.0 2023-06-04
Enamine
EN300-1580752-100mg
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-3-yl}acetic acid
2172005-78-4
100mg
$2963.0 2023-09-24
Enamine
EN300-1580752-5000mg
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-3-yl}acetic acid
2172005-78-4
5000mg
$9769.0 2023-09-24
Enamine
EN300-1580752-2.5g
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-3-yl}acetic acid
2172005-78-4
2.5g
$6602.0 2023-06-04
Enamine
EN300-1580752-250mg
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-3-yl}acetic acid
2172005-78-4
250mg
$3099.0 2023-09-24
Enamine
EN300-1580752-50mg
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-3-yl}acetic acid
2172005-78-4
50mg
$2829.0 2023-09-24
Enamine
EN300-1580752-10000mg
2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]oxan-3-yl}acetic acid
2172005-78-4
10000mg
$14487.0 2023-09-24

2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-3-yl}acetic acid 関連文献

2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-3-yl}acetic acidに関する追加情報

Comprehensive Overview of 2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-3-yl}acetic acid (CAS No. 2172005-78-4)

2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-3-yl}acetic acid (CAS No. 2172005-78-4) is a specialized organic compound widely used in peptide synthesis and pharmaceutical research. This compound belongs to the class of Fmoc-protected amino acid derivatives, which are essential building blocks in modern drug discovery and biotechnology applications. Its unique structure, featuring a cyclobutane ring and an Fmoc-protected amine, makes it particularly valuable for designing novel therapeutic agents and biomaterials.

The growing demand for peptide-based therapeutics has significantly increased interest in compounds like 2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-3-yl}acetic acid. Researchers are actively exploring its potential in developing treatments for chronic diseases, cancer, and metabolic disorders. The Fmoc group in this compound provides excellent protection during solid-phase peptide synthesis (SPPS), a technique widely adopted in both academic and industrial settings.

From a chemical perspective, 2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-3-yl}acetic acid exhibits several interesting properties. The cyclobutane moiety introduces conformational constraints that can enhance the biological activity and stability of resulting peptides. This feature aligns with current trends in structure-based drug design, where researchers seek to improve pharmacokinetic properties through strategic molecular modifications.

The synthesis and application of Fmoc-protected amino acid derivatives like this compound have become particularly relevant in the era of personalized medicine. With increasing focus on targeted therapies and precision medicine, the pharmaceutical industry requires specialized building blocks that enable the creation of complex peptide architectures. The carboxylic acid functionality in this molecule allows for versatile conjugation possibilities, making it valuable for creating peptide-drug conjugates and other advanced therapeutic modalities.

Recent advancements in automated peptide synthesis technologies have further amplified the importance of high-quality Fmoc-protected building blocks. The compound's stability under standard SPPS conditions and its compatibility with various coupling reagents make it particularly useful for high-throughput synthesis platforms. These technological developments are driving innovation in areas such as peptide vaccines, antimicrobial peptides, and peptide hormones.

Quality control is paramount when working with 2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-3-yl}acetic acid. Reputable suppliers typically provide comprehensive analytical data including HPLC chromatograms, mass spectrometry results, and NMR spectra to ensure compound purity and identity. These quality assurance measures are critical for researchers who require consistent performance in their synthetic applications.

The storage and handling of 2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-3-yl}acetic acid require standard laboratory precautions. While not classified as hazardous, it should be stored in a cool, dry environment, protected from light and moisture to maintain stability. These storage conditions are typical for most Fmoc-protected amino acid derivatives used in peptide synthesis.

From a market perspective, the demand for specialized peptide synthesis building blocks continues to grow steadily. The global peptide therapeutics market, valued at billions of dollars, drives continuous innovation in amino acid derivatives and related compounds. 2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-3-yl}acetic acid represents one of many sophisticated tools enabling researchers to push the boundaries of peptide-based drug development.

Future research directions involving this compound may include exploration of its utility in macrocyclic peptides, peptidomimetics, and other advanced therapeutic formats. The unique structural features of this Fmoc-protected derivative offer numerous possibilities for creating novel molecular architectures with enhanced biological properties.

In conclusion, 2-{4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidooxan-3-yl}acetic acid (CAS No. 2172005-78-4) stands as an important tool in modern pharmaceutical research and peptide chemistry. Its combination of Fmoc protection, cyclobutane constraint, and carboxylic acid functionality makes it particularly valuable for researchers developing next-generation peptide therapeutics and biomaterials.

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